

4-Methyl-2-nitrophenol melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-2-nitrophenol

Cat. No.: B7767295

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Characterization of **4-Methyl-2-nitrophenol**

Introduction

4-Methyl-2-nitrophenol, also known as 2-nitro-p-cresol, is an important organic intermediate used in the synthesis of various chemicals, including dyes and pharmaceuticals.^{[1][2]} Its chemical structure, featuring a phenol ring substituted with both a methyl and a nitro group, dictates its physical and chemical properties. Accurate determination of fundamental physical constants, such as melting and boiling points, is a cornerstone of chemical analysis. For researchers, scientists, and professionals in drug development, these values serve as critical indicators of substance identity and purity.^[3] An impure compound will exhibit a depressed melting point over a wider range, a phenomenon that provides immediate qualitative insight into sample integrity.^{[3][4]}

This guide provides a comprehensive overview of the melting and boiling points of **4-Methyl-2-nitrophenol**, details the rigorous experimental protocols for their determination, and explains the scientific principles that underpin these techniques.

Physicochemical Data of 4-Methyl-2-nitrophenol

The physical properties of **4-Methyl-2-nitrophenol** (CAS No: 119-33-5) have been reported across various chemical data sources.^{[2][5]} A summary of these key quantitative values is presented below. It is crucial to note the variation in reported values, which can stem from

differences in sample purity and the experimental conditions under which the measurements were taken, particularly the pressure for boiling point determination.

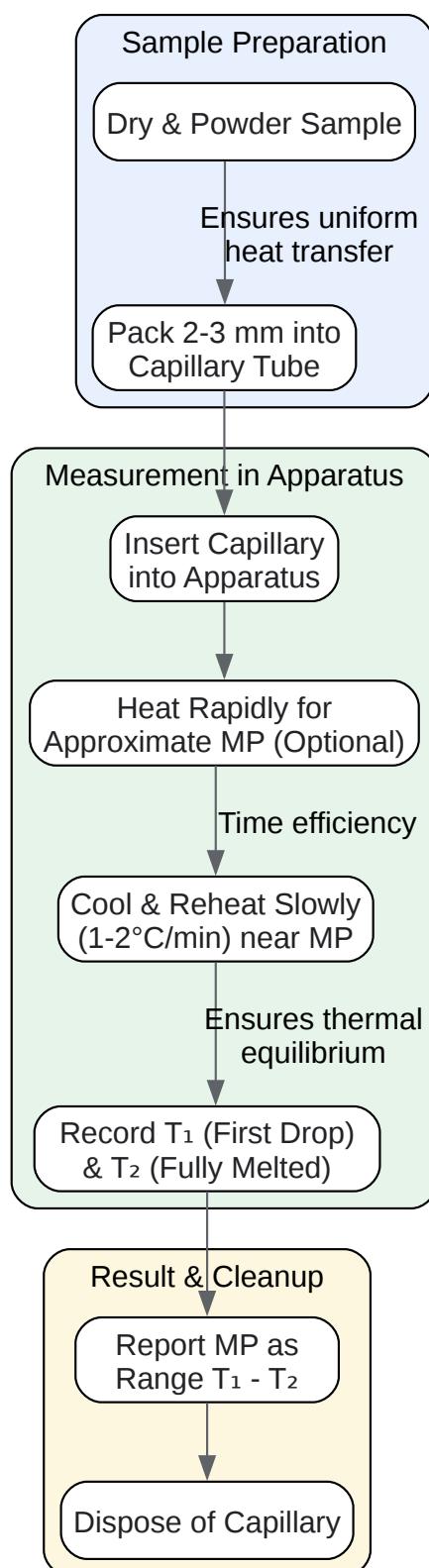
Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ NO ₃	[5]
Molecular Weight	153.14 g/mol	[5]
Appearance	Yellow to brownish crystalline solid or fused mass with a phenolic odor. [1] [5] [6] [7]	Multiple
Melting Point	27.0 - 36.0°C	[7]
32 - 35°C	[1] [5] [8] [9] [10]	
30 - 34°C	[11]	
36.5°C		
Boiling Point	125°C at 22 mmHg	[2] [9] [10]
231.1°C at 760 mmHg		
Density	1.24 g/mL at 25°C	[1] [9]
Flash Point	108°C (226.4°F) - closed cup	[2] [12]

Part 1: Melting Point Determination Scientific Principles

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. At this temperature, the solid and liquid phases exist in equilibrium. This process requires overcoming the intermolecular forces that maintain the crystal lattice structure. For a pure substance, this transition occurs over a very narrow temperature range, often less than 1°C. The presence of even small amounts of miscible impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[\[3\]](#) Therefore, melting point determination is a fundamental and highly effective technique for both identifying a compound and assessing its purity.[\[4\]](#)

Experimental Protocol: Capillary Method

The capillary method is the most common technique for determining the melting point of a solid organic compound due to its simplicity and requirement for only a small amount of sample.[13]


Methodology:

- Sample Preparation:
 - Ensure the **4-Methyl-2-nitrophenol** sample is completely dry and finely powdered. This is critical for uniform heat transfer. Grinding the sample gently in a mortar and pestle may be necessary.
- Capillary Tube Packing:
 - Obtain a thin-walled capillary tube, sealed at one end.
 - Press the open end of the capillary tube into the powdered sample on a clean, dry surface (like a watch glass). A small amount of sample will be forced into the tube.
 - Invert the tube and tap it gently on a hard surface to pack the sample down into the sealed end. Alternatively, drop the tube down a longer glass tube onto the benchtop to compact the sample. The goal is to achieve a tightly packed column of 2-3 mm in height.
- Apparatus Setup:
 - Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device).[13]
 - Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block surrounding the sample.
- Measurement:
 - Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent, more precise measurements.[3] Allow the apparatus to cool sufficiently before proceeding.

- Accurate Determination: Begin heating the block at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point. Slow heating is essential for thermal equilibrium between the sample, the heating block, and the thermometer.
- Observe the sample closely through the magnifying eyepiece.[13]
- Record the temperature at which the first drop of liquid appears (T_1).
- Record the temperature at which the entire sample has completely melted into a clear liquid (T_2).
- The melting point is reported as the range $T_1 - T_2$.

- Post-Measurement:
 - Turn off the heater and allow the apparatus to cool.
 - Dispose of the used capillary tube in a designated glass waste container.

Workflow Visualization

[Click to download full resolution via product page](#)

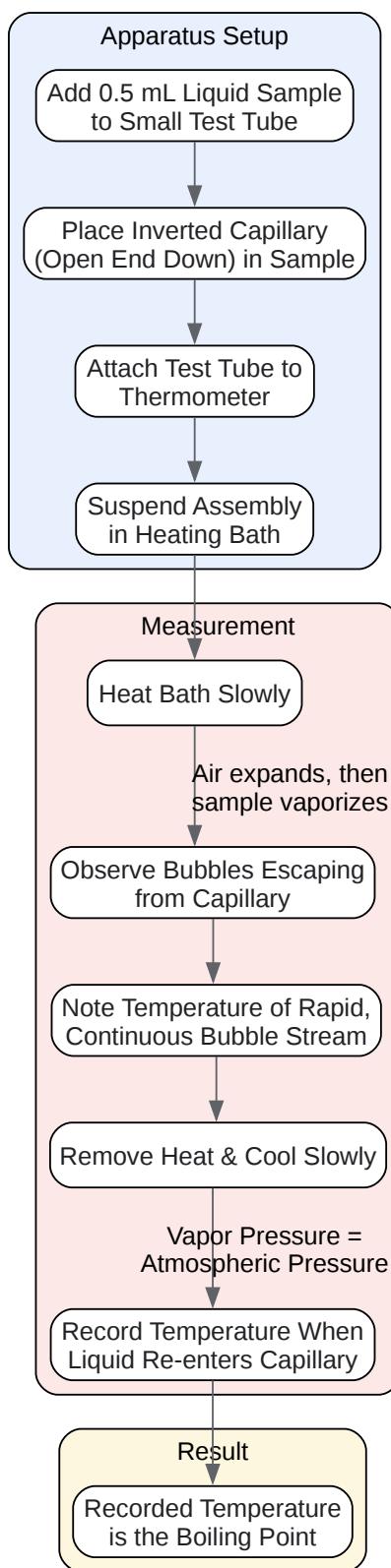
Caption: Workflow for Melting Point Determination via Capillary Method.

Part 2: Boiling Point Determination Scientific Principles

A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this point, the liquid undergoes a phase transition to a gas, forming bubbles throughout its volume. Since atmospheric pressure varies with altitude, boiling points are typically reported at a standard pressure (760 mmHg or 1 atm).[14] When a boiling point is determined at a reduced pressure (vacuum), the temperature will be lower than the normal boiling point, which is why the pressure must always be reported.[2][9] Distillation is a common method for determining boiling points for larger volumes, but for small-scale research, a micro-boiling point method is more practical.[14][15]

Experimental Protocol: Micro-Boiling Point (Capillary Method)

This method is highly effective for determining the boiling point of small quantities of liquid.


Methodology:

- Sample Preparation:
 - Add approximately 0.5 mL of liquid **4-Methyl-2-nitrophenol** (the compound is a low-melting solid) to a small test tube (e.g., a 75x10 mm tube).
- Apparatus Setup:
 - Place a standard melting point capillary tube (sealed at one end) into the test tube with the open end down.[16][17]
 - Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
 - Suspend the entire assembly in a heating bath (e.g., a Thiele tube with mineral oil or a beaker on a hot plate).[14] The heat source should provide slow, even heating.
- Measurement:

- Begin heating the bath at a steady, slow rate.
- As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Initially, this is trapped air expanding and escaping.
- Continue heating until a rapid and continuous stream of bubbles emerges from the capillary.^[17] This indicates that the liquid has reached its boiling point, and the capillary is now filled with the substance's vapor.
- At this point, remove the heat source and allow the apparatus to cool slowly.
- The stream of bubbles will slow down and eventually stop. The moment the bubbling stops and the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure.
- Record the temperature at this exact moment. This is the boiling point of the liquid.^{[14][17]}

- Post-Measurement:
 - Allow the apparatus to cool completely before disassembly.
 - Dispose of the sample and capillary tube in the appropriate chemical waste containers.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for Micro-Boiling Point Determination.

Safety and Handling

4-Methyl-2-nitrophenol is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[5][12][18] It is toxic by ingestion and skin absorption.[1][6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[12] All handling should be performed in a well-ventilated area or a chemical fume hood.[18]

Conclusion

The melting and boiling points are indispensable physical properties for the characterization of **4-Methyl-2-nitrophenol**. The reported melting point typically falls within the range of 32-36°C, while the boiling point is highly dependent on pressure, with a normal boiling point of approximately 231°C. The methodologies described herein—the capillary method for melting point and the micro-reflux method for boiling point—represent robust, reliable, and sample-efficient techniques for verifying these constants in a laboratory setting. A keen understanding of the principles behind these methods and meticulous experimental execution are paramount for ensuring data accuracy, which is fundamental to compound identification, purity assessment, and successful drug development workflows.

References

- Measuring the Melting Point. Westlab Canada. [\[Link\]](#)
- Melting point determin
- Melting point determin
- BOILING POINT DETERMIN
- AB117985 | CAS 119-33-5. abcr Gute Chemie. [\[Link\]](#)
- **4-Methyl-2-nitrophenol** | C7H7NO3 | CID 8391. PubChem. [\[Link\]](#)
- Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [\[Link\]](#)
- Video: Boiling Points - Procedure. JoVE. [\[Link\]](#)
- Micro-boiling point measurement. University of Calgary. [\[Link\]](#)
- Melting point determination | Resource.
- Determination of Melting Point. Clarion University. [\[Link\]](#)
- Chemical Properties of Phenol, 4-methyl-2-nitro- (CAS 119-33-5). Cheméo. [\[Link\]](#)
- **4-Methyl-2-nitrophenol** | C7H7NO3. BuyersGuideChem. [\[Link\]](#)
- **4-Methyl-2-nitrophenol** | CAS#:119-33-5. Chemsoc. [\[Link\]](#)
- 2-nitro-4-methylphenol. Stenutz. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Nitro-p-cresol | 119-33-5 [chemicalbook.com]
- 2. 119-33-5 Cas No. | 4-Methyl-2-nitrophenol | Apollo [store.apolloscientific.co.uk]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 5. 4-Methyl-2-nitrophenol | C7H7NO3 | CID 8391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-methyl-2-nitro-phenol | 12167-20-3 [chemicalbook.com]
- 7. 4-Methyl-2-nitrophenol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. AB117985 | CAS 119-33-5 – abcr Gute Chemie [abcr.com]
- 9. 4-メチル-2-ニトロフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Methyl-2-nitrophenol, 97% | Fisher Scientific [fishersci.ca]
- 11. 4-Methyl-2-nitrophenol | 119-33-5 [chemnet.com]
- 12. 4-Methyl-2-nitrophenol 99 119-33-5 [sigmaaldrich.com]
- 13. westlab.com [westlab.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. vernier.com [vernier.com]
- 16. byjus.com [byjus.com]
- 17. Video: Boiling Points - Procedure [jove.com]
- 18. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Methyl-2-nitrophenol melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7767295#4-methyl-2-nitrophenol-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com